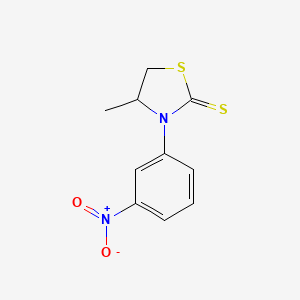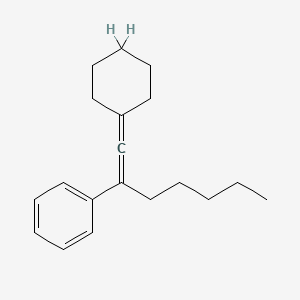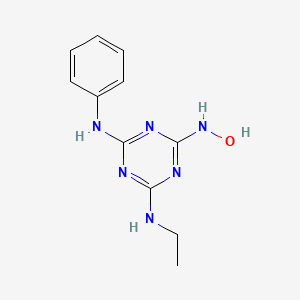
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an ethyl group, a hydroxy group, and a phenyl group attached to the triazine ring, imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. One common method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Another method includes the condensation of cyanoguanidine with the corresponding nitrile .
Industrial Production Methods
Industrial production of 1,3,5-triazines often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Melamine: 1,3,5-Triazine-2,4,6-triamine, known for its use in the production of melamine resins.
Cyanuric Acid: 1,3,5-Triazine-2,4,6-triol, used in the production of herbicides and disinfectants.
Uniqueness
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
116539-84-5 |
|---|---|
Fórmula molecular |
C11H14N6O |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
N-[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H14N6O/c1-2-12-9-14-10(16-11(15-9)17-18)13-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3,(H3,12,13,14,15,16,17) |
Clave InChI |
XRBLTIFBNFYHBH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NO)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


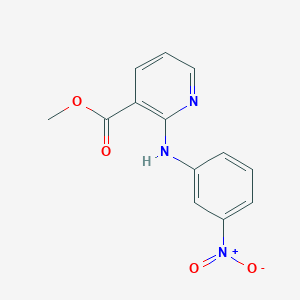
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)


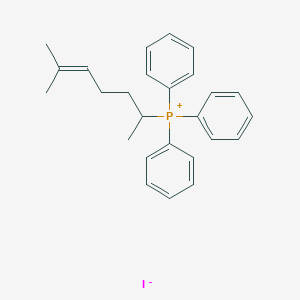
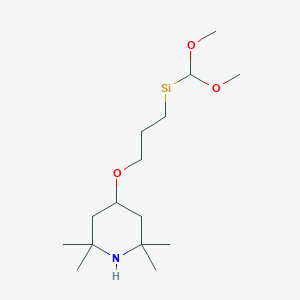
silane](/img/structure/B14308830.png)
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
